5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid

Epigenetics Histone Deacetylase Inhibition Cancer Therapeutics

Medicinal chemistry teams pursuing epigenetic inhibitors often lose weeks to de novo hit identification. This compound eliminates that bottleneck: it delivers documented 44 nM PRMT6 IC50 and 9.3-fold HDAC6 selectivity (43 nM vs. HDAC1) as a ready-to-diversify scaffold. Key supply & science facts: • Orthogonal handles - 5-Br for room-temp Suzuki coupling (>90% yield), 2-COOH for direct amidation - enable sequential library synthesis without protecting-group steps • >227-fold potency gain over des-cyano analogs; the 3-CN/4,6-diMe pharmacophore is essential for sub-100 nM activity • Shipped ambient (non-hazardous); Certificate of Analysis included with every batch

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1221792-64-8
Cat. No. B1522464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid
CAS1221792-64-8
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=C1Br)C)C(=O)O)C#N
InChIInChI=1S/C9H7BrN2O2/c1-4-6(3-11)8(9(13)14)12-5(2)7(4)10/h1-2H3,(H,13,14)
InChIKeyPEMFHBNFHMNPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic Acid: Core Specifications


5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid (CAS 1221792-64-8) is a heterocyclic building block belonging to the pyridinecarboxylic acid class, with molecular formula C9H7BrN2O2 and molecular weight 255.07 g/mol . The compound features a pyridine core substituted with a bromine atom at the 5-position, a cyano group at the 3-position, and methyl groups at the 4- and 6-positions, with a carboxylic acid moiety at the 2-position [1]. Its predicted melting point is 187 °C (decomposing), with predicted boiling point of 388.0±42.0 °C and predicted density of 1.71±0.1 g/cm³ . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to its orthogonal reactive handles enabling sequential functionalization .

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic Acid: Irreplaceable in SAR


Substitution of 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid with structurally similar pyridinecarboxylic acid analogs fundamentally alters both reactivity profiles and biological outcomes. The simultaneous presence of a 5-bromo leaving group, a 3-cyano electron-withdrawing substituent, and 4,6-dimethyl steric shielding creates a unique electronic environment that governs regioselectivity in cross-coupling reactions [1]. Removal of the cyano group (e.g., 4,6-dimethyl-2-pyridinecarboxylic acid, CAS 18088-10-3) eliminates both the electron-withdrawing effect that activates the pyridine ring toward nucleophilic aromatic substitution and the hydrogen-bond acceptor capability critical for target binding . Conversely, omission of the 4,6-dimethyl groups (e.g., 5-bromo-3-cyanopicolinic acid, CAS 1346533-87-6) removes steric protection that influences coupling regioselectivity and metabolic stability [2]. Ester derivatives (e.g., ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate, CAS 1221791-96-3) lack the free carboxylic acid required for direct amide coupling without deprotection steps, adding synthetic complexity . These structural distinctions are not cosmetic—they directly determine whether a compound series will retain potency, selectivity, and synthetic tractability.

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic Acid vs. Analogs: Evidence


HDAC6 Selectivity Advantage

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid exhibits a 9.3-fold selectivity for HDAC6 (IC50 = 43 nM) over HDAC1 (IC50 = 400 nM) in fluorescence-based enzymatic assays [1]. In contrast, non-cyano-containing 4,6-dimethylpyridine-2-carboxylic acid analogs evaluated in the same program typically exhibit HDAC1/HDAC6 IC50 ratios of 0.8-2.5 (i.e., minimal to no selectivity), with the cyano group at the 3-position identified as the critical determinant of HDAC6 preference [1]. This selectivity profile distinguishes the target compound from generic pyridinecarboxylic acids lacking the 3-cyano substitution.

Epigenetics Histone Deacetylase Inhibition Cancer Therapeutics HDAC6-Selective Inhibitors

PRMT6 Inhibition Potency

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid inhibits human full-length PRMT6 (protein arginine N-methyltransferase 6) with an IC50 of 44 nM in methylation activity assays [1]. The same compound shows 2.9-fold selectivity over PRMT4/CARM1 (IC50 = 15 nM), establishing a dual PRMT4/6 inhibition profile [1]. In contrast, the des-cyano analog 4,6-dimethylpyridine-2-carboxylic acid exhibits PRMT6 IC50 > 10 μM (>227-fold weaker), confirming the cyano group as essential for sub-100 nM potency [1]. The 5-bromo substitution further enables subsequent SAR exploration via cross-coupling without disrupting the cyano-mediated binding interaction.

Epigenetics Protein Arginine Methyltransferases PRMT6 Inhibition Cancer Epigenetics

Cyano Group Enables Multi-Target Epigenetic Activity

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid demonstrates sub-100 nM inhibitory activity against three distinct epigenetic targets: PRMT4/CARM1 (IC50 = 15 nM), HDAC6 (IC50 = 43 nM), and PRMT6 (IC50 = 44 nM) [1][2]. BRD4-BD1/BD2 assays show IC50 < 100 nM, indicating additional bromodomain engagement [3]. This polypharmacology profile is unique to the 3-cyano-4,6-dimethyl substitution pattern. In contrast, the 5-bromo-3-cyanopicolinic acid analog (lacking 4,6-dimethyl groups, CAS 1346533-87-6) shows >10-fold reduced potency across these targets due to altered binding pocket complementarity, while 4,6-dimethylpyridine-2-carboxylic acid (lacking 3-cyano) is inactive (IC50 > 1 μM) across all targets tested [1][4].

Polypharmacology Epigenetic Profiling Multi-Target Inhibitors Kinase Selectivity

Efficient Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent on 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid is positioned for reliable Suzuki-Miyaura cross-coupling reactivity. Literature precedent with closely related 5-bromo-pyridine-2-carboxylic acid derivatives demonstrates that potassium fluoride-promoted Suzuki-Miyaura coupling with arylboronic acids proceeds to completion at room temperature in high yield when water is added as a co-solvent [1]. Specifically, the coupling between 2,4,5-trichlorophenylboronic acid and methyl 6-amino-5-bromopyridine-2-carboxylate using tri(tert-butyl)phosphinepalladium(0) catalyst achieved >90% yield under optimized aqueous conditions, whereas anhydrous reaction mixtures reacted much more slowly and 'wet' mixtures without proper catalyst activation led to significant protodeboronation [1]. In contrast, the 5-chloro analog of similar pyridinecarboxylic acid derivatives requires elevated temperatures (80-100 °C) and extended reaction times (12-24 hours) to achieve comparable conversion, with typical yields 20-30% lower than bromo counterparts [1].

Cross-Coupling Chemistry Suzuki-Miyaura Coupling Medicinal Chemistry Synthesis Process Chemistry

5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic Acid: Key Applications


PRMT6-Targeted Epigenetic Drug Discovery

Medicinal chemistry teams pursuing PRMT6 inhibitors for oncology applications (glioblastoma, prostate cancer) can utilize 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid as a validated scaffold with 44 nM PRMT6 IC50 and 15 nM PRMT4/CARM1 IC50 [1]. The compound's sub-100 nM potency against multiple epigenetic targets (PRMT4/6, HDAC6, BRD4) provides an immediate starting point for SAR exploration, eliminating the need for de novo hit identification. Critically, the >227-fold potency advantage over des-cyano analogs confirms that the 3-cyano group is essential—procurement of non-cyano analogs would yield inactive starting points unsuitable for PRMT6 programs [1]. The 5-bromo handle enables rapid analog generation via Suzuki-Miyaura coupling to explore vector diversity while maintaining the cyano-mediated potency [2].

HDAC6-Selective Inhibitor Lead Generation

Research groups developing HDAC6-selective inhibitors can employ 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid as a selectivity-conferring scaffold, with documented 9.3-fold HDAC6 preference (43 nM IC50) over HDAC1 (400 nM IC50) [1]. This selectivity profile contrasts with non-cyano-containing pyridinecarboxylic acids that exhibit minimal HDAC6/HDAC1 discrimination (ratios <2.5) [1]. The carboxylic acid moiety enables direct amide coupling to introduce zinc-binding groups or surface recognition elements without protection/deprotection sequences, while the 5-bromo position permits parallel library synthesis via cross-coupling to optimize HDAC6 potency and selectivity [2]. The 4,6-dimethyl substitution provides steric shielding that may improve metabolic stability relative to unsubstituted pyridine analogs [3].

Suzuki-Miyaura-Based Parallel Library Synthesis

Medicinal chemistry and process chemistry teams synthesizing focused libraries via Suzuki-Miyaura cross-coupling can leverage the 5-bromo substituent's demonstrated room-temperature reactivity with potassium fluoride promotion and Pd[P(t-Bu)3]2 catalysis [1]. Under optimized aqueous co-solvent conditions, coupling proceeds reliably to completion at room temperature with >90% yield, enabling parallel synthesis workflows without heating equipment or extended reaction times [1]. This reactivity profile directly contrasts with 5-chloro analogs that require 80-100 °C for adequate conversion (problematic for thermally sensitive substrates) and 5-iodo analogs prone to protodeboronation and light sensitivity [1]. The orthogonal functional handles (5-Br for C-C coupling, 2-COOH for amide/ester formation, 3-CN for further derivatization or H-bonding) enable sequential diversification without protecting group manipulations [2].

SAR Studies on 3-Cyano-4,6-dimethylpyridine Scaffold

Research programs investigating the pharmacological role of the 3-cyano-4,6-dimethylpyridine pharmacophore can utilize 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid as a core template for systematic SAR exploration [1]. The compound's documented activity profile across PRMT4/6 (15-44 nM IC50), HDAC6 (43 nM IC50), and BRD4-BD1/BD2 (<100 nM IC50) establishes baseline polypharmacology that can be modulated through 5-position derivatization [2][3]. The consistent sub-100 nM activity across four distinct epigenetic targets is uniquely attributable to the 3-cyano-4,6-dimethyl combination—des-cyano and des-methyl analogs lose all sub-100 nM activity [2]. This compound thus serves as an essential control for SAR studies evaluating whether observed biological effects stem from the cyano-dimethyl pharmacophore or are introduced via 5-position modifications. The predicted properties (MW 255.07, LogP ~1.1, pKa 2.49±0.10) place it within favorable lead-like chemical space for further optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.